4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine
Description
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a 1,2,4-oxadiazole ring and a pyridine substituent. Structural characterization of similar compounds frequently employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structural determination .
Properties
IUPAC Name |
3-pyridin-4-yl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c1-2-11-17-15-8-19(11)7-10(1)13-16-12(18-20-13)9-3-5-14-6-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXLZVQNLMLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C3=NC(=NO3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Chloropyridine Derivatives
The triazolo[4,3-a]pyridine moiety is typically prepared from 2-chloropyridine-3-carboxylic acid derivatives. As described in EP2322176A1, treatment with excess hydrazine hydrate (80–100°C, 12–24 h) yields 2-hydrazinylpyridine intermediates. Subsequent cyclization using phosphoryl chloride (POCl₃) at reflux generates the triazolo[4,3-a]pyridine skeleton.
- 2-Chloropyridine-3-carboxylic acid (1.0 eq) is reacted with hydrazine hydrate (5.0 eq) in ethanol at 80°C for 18 h.
- The intermediate 2-hydrazinylpyridine-3-carboxylic acid is isolated via filtration (Yield: 85–90%).
- Cyclization with POCl₃ (3.0 eq) at 110°C for 6 h affords 6-carboxy-triazolo[4,3-a]pyridine (Yield: 75%).
Functionalization at Position 6
To introduce the oxadiazole linkage, the carboxylic acid group at position 6 is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by coupling with amidoximes.
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Preparation
Amidoximes are synthesized by treating nitriles with hydroxylamine hydrochloride under basic conditions. For example, pyridine-4-carbonitrile reacts with NH₂OH·HCl in ethanol/NaOH (50°C, 4 h) to yield pyridine-4-carboximidamide .
Cyclodehydration to Oxadiazole
The acyl chloride from Section 2.2 reacts with the amidoxime in a 1:1 ratio in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at room temperature for 12 h forms the 1,2,4-oxadiazole ring via cyclodehydration.
- Solvent : DCM
- Base : TEA (2.0 eq)
- Temperature : 25°C
- Yield : 70–80%
Coupling of Heterocyclic Moieties
Palladium-Catalyzed Cross-Coupling
The final step involves Suzuki-Miyaura coupling between the triazolo[4,3-a]pyridine-oxadiazole bromide and pyridine-4-boronic acid. As per WO2021013864A1, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 8 h achieves the desired biaryl linkage.
Reaction Table :
| Component | Quantity | Role |
|---|---|---|
| Triazolo-oxadiazole bromide | 1.0 eq | Electrophile |
| Pyridine-4-boronic acid | 1.2 eq | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3.0 eq | Base |
| Solvent | Toluene/H₂O (3:1) | Reaction medium |
Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Nucleophilic Aromatic Substitution
For halogenated intermediates, amination or alkoxylation may be employed. Patent US8501936B2 details the use of piperazine derivatives under microwave irradiation (150°C, 30 min) to introduce nitrogen-containing groups.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
The replacement of the 1,2,4-oxadiazole ring in the target compound with a 1,3,4-thiadiazole moiety (e.g., 3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) introduces sulfur instead of oxygen. Sulfur’s larger atomic radius and polarizability enhance hydrophobic interactions and may improve membrane permeability. Thiadiazole derivatives are also more prone to metabolic oxidation, impacting pharmacokinetics .
| Property | Oxadiazole Derivative (Target Compound) | Thiadiazole Derivative (3-(4-pyridinyl)-6-...) |
|---|---|---|
| Heteroatom | O | S |
| Electron Deficiency | High | Moderate |
| Metabolic Stability | Higher | Lower |
Pyrazolo-Triazolo-Pyrimidine Systems
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 in ) feature larger fused aromatic systems compared to the target compound’s triazolo-pyridine core. However, increased molecular weight (>300 g/mol) may reduce solubility. Isomerization reactions observed in these systems (e.g., 7 → 6) suggest conformational flexibility, whereas the target compound’s oxadiazole linker provides spatial rigidity .
Substituent Effects: Chloromethyl and Ethyl Groups
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3) shares the triazolo-oxadiazole backbone but includes a chloromethyl group and ethyl substituent. The chloromethyl group increases electrophilicity, making it a reactive intermediate for further functionalization.
Pyrrolo-Triazolo-Pyrazine Hybrids
Derivatives such as (5-(((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methyl)-1,2,4-oxadiazol-3-yl)methanol () incorporate a pyrrolo ring fused to the triazolo system. This adds a five-membered ring with nitrogen, increasing molecular complexity and hydrogen-bonding capacity. However, the cyclopentyl and methanol substituents in this compound likely improve solubility (cLogP ~1.8) relative to the target compound’s simpler pyridine linkage .
Biological Activity
4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound combines triazole, pyridine, and oxadiazole rings, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that can be represented as follows:
where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The unique arrangement of these rings allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2. These interactions can lead to a cascade of cellular responses that inhibit tumor growth and promote apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it may possess efficacy against certain bacterial strains, although detailed studies are needed to quantify this activity.
Study on c-Met Kinase Inhibition
A study focused on the inhibition of c-Met kinase revealed that the compound effectively binds to the active site of the enzyme with an IC50 value in the nanomolar range (approximately 48 nM). This suggests a strong potential for therapeutic applications in cancers where c-Met is overexpressed .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics when administered orally. Studies have shown good systemic exposure and bioavailability in animal models, making it a candidate for further clinical development.
Q & A
Q. Q1. What are the established synthetic routes for 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole Formation : Cyclization of amidoximes with activated carbonyl derivatives (e.g., using POCl₃ or HBTU-mediated coupling) .
- Triazolopyridine-Oxadiazole Coupling : Suzuki-Miyaura or Ullmann coupling for connecting the triazolopyridine and oxadiazole moieties, with Pd catalysts in anhydrous DMF at 80–100°C .
- Oxidative Cyclization : Sodium hypochlorite in ethanol at room temperature for clean oxidative ring closure, yielding 73% isolated purity .
Critical Parameters : Solvent polarity (DMF vs. ethanol), temperature control, and catalyst loading (Pd(PPh₃)₄ at 5 mol%) significantly affect yield (40–75%) and HPLC purity (>95%).
Q. Q2. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Answer:
- 1H/13C NMR : Assign peaks for triazolopyridine protons (δ 8.2–9.1 ppm) and oxadiazole carbons (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area) .
Validation : Cross-reference with synthetic intermediates (e.g., hydrazine precursors) to confirm regioselectivity .
Advanced Research Questions
Q. Q3. How can substituent effects on the triazolopyridine and oxadiazole rings be systematically studied to optimize bioactivity?
Answer:
- Halogenation : Introduce Br/I at position 6 of triazolopyridine to enhance π-stacking with target enzymes (e.g., 14-α-demethylase) .
- Electron-Withdrawing Groups : CF₃ or CN at pyridine positions increases metabolic stability (t½ from 2.1 to 5.3 hrs in microsomal assays) .
- Docking Studies : Use AutoDock Vina with PDB 3LD6 to predict binding affinities; correlate with in vitro antifungal IC₅₀ values (e.g., 0.8–12 µM) .
Q. Q4. How should researchers address contradictory data in solubility and pharmacokinetic profiles across analogues?
Answer:
- Solubility Optimization : Test logP values (2.1–4.5) via shake-flask method. Polar groups (e.g., methoxy) improve aqueous solubility (from 12 µM to 85 µM) .
- Metabolic Stability : Resolve discrepancies using liver microsome assays (human vs. rodent). For example, CYP3A4-mediated oxidation varies by substituent position (t½ reduced by 50% with 6-I vs. 6-Br) .
Mitigation : Use pro-drug strategies (e.g., esterification of pyridine carboxylates) to enhance bioavailability .
Q. Q5. What experimental designs are effective for evaluating the compound’s mechanism of action in neurological targets (e.g., mGluR2 modulation)?
Answer:
- In Vitro Binding : Radioligand displacement assays with [³H]LY341495 (IC₅₀ reported as 15–300 nM for triazolopyridines) .
- Allosteric Modulation : Measure Ca²⁺ flux in HEK293 cells expressing mGluR2; EC₅₀ values correlate with 1,2,4-oxadiazole substituent bulkiness (e.g., 6-CF₃ enhances potency 3-fold) .
- In Vivo Efficacy : Use fear-conditioning rodent models to assess cognitive effects (dose range: 1–30 mg/kg, i.p.) .
Methodological Challenges and Solutions
Q. Q6. How can regioselectivity issues during triazolopyridine synthesis be resolved?
Answer:
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block reactive N-H sites during cyclization .
- Microwave-Assisted Synthesis : Reduce side products (e.g., 1,2,3-triazole byproducts) by optimizing time (10–15 min) and power (150 W) .
Validation : Monitor reaction progress via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and LC-MS.
Q. Q7. What strategies improve yield in the final coupling step between triazolopyridine and oxadiazole moieties?
Answer:
- Catalyst Screening : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in coupling efficiency (yield increases from 45% to 68%) .
- Solvent Optimization : Switch from DMF to dioxane to minimize decomposition (crude purity improves from 70% to 88%) .
Post-Processing : Purify via silica gel chromatography (hexane/EtOAc 3:1) or preparative HPLC (ACN/water + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
